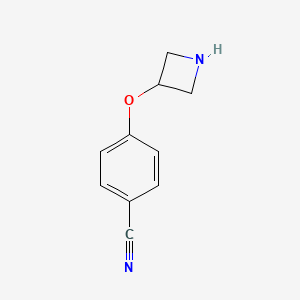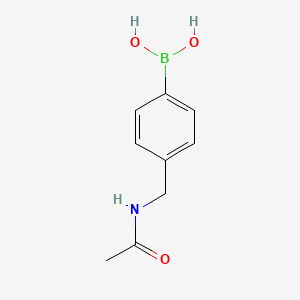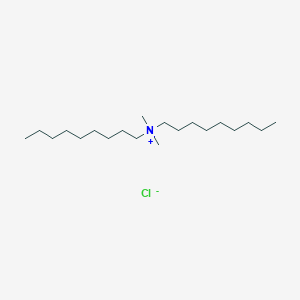
3,4-ジエチルアニリン
概要
説明
3,4-Diethylaniline is an organic compound with the chemical formula C10H15N . It belongs to the class of aromatic amines and is derived from aniline by substituting two ethyl groups at positions 3 and 4 on the benzene ring . The compound is commonly used in the synthesis of various chemicals and pharmaceuticals.
Synthesis Analysis
The synthesis of 3,4-Diethylaniline involves the alkylation of aniline with ethyl halides (such as ethyl bromide or ethyl iodide) in the presence of a base (usually sodium hydroxide or potassium hydroxide). The reaction proceeds via nucleophilic substitution, resulting in the substitution of the hydrogen atoms on the amino group with ethyl groups .
Molecular Structure Analysis
The molecular structure of 3,4-Diethylaniline consists of a benzene ring with two ethyl groups attached to the amino nitrogen atom. The compound is a colorless to pale yellow liquid with a characteristic amine odor .
Chemical Reactions Analysis
3,4-Diethylaniline can undergo various chemical reactions, including oxidation, acylation, and diazotization. It can be converted to its corresponding diazonium salt, which is a versatile intermediate for further synthetic transformations .
Physical And Chemical Properties Analysis
科学的研究の応用
クマリンの合成
3,4-ジエチルアニリン: は、抗マラリア、抗酸化、抗菌、抗炎症、および抗腫瘍活性を持つ可能性のあるクマリンの合成に使用されます 。合成プロセスには、o-ヒドロキシベンズアルデヒド誘導体などの中間体の生成が含まれ、これはクマリンの形成に不可欠です。
製薬用途
製薬業界では、3,4-ジエチルアニリン誘導体は、創薬における潜在的な用途について検討されています。 3,4-ジエチルアニリンの具体的な医学的用途は直接引用されていませんが、その構造アナログはさまざまな薬物の製造に使用されており、この化合物の潜在的な研究経路を示唆しています .
農薬
3,4-ジエチルアニリンは、特に殺虫剤やその他の化学物質の合成において、農業分野で応用されています。 それは、作物を害虫や病気から保護する化合物の生産における中間体として役立ちます .
材料科学
この化合物は、特に電子供与体-受容体(EDA)相互作用の研究において、材料科学研究に関与しています。 これらの研究は、特定の電子特性を持つ新しい材料を理解し、開発するために不可欠です .
産業用途
産業環境では、3,4-ジエチルアニリンは、マラカイトグリーンやクリスタルバイオレットなどのトリアリールメタン系染料の前駆体です。 また、幅広い製品に使用されるポリエステル樹脂やビニルエステル樹脂の硬化における促進剤としても機能します .
分析化学
3,4-ジエチルアニリンは、さまざまな化合物の合成のための分析化学における試薬として使用されます。 それは、さまざまな分析アプリケーションで価値のあるオキサゾール-5(4H)-オンの形成など、ワンポット合成反応に関与しています .
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of 3,4-Diethylaniline is the Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme plays a crucial role in the biosynthesis of vitamin B12, which is essential for various cellular processes.
Mode of Action
It’s known that aniline and its dimethyl derivatives reportedly become haematotoxic after metabolic n-hydroxylation of their amino groups .
Biochemical Pathways
It’s known that aniline and its dimethyl derivatives are metabolized to haematotoxic compounds via n-hydroxylation of the amino groups .
Pharmacokinetics
Studies on aniline and its dimethyl derivatives have shown that these compounds are rapidly metabolized and eliminated from the body . The primary acetylated metabolites of aniline and its dimethyl derivatives were more extensively formed than those of other dimethylanilines .
Result of Action
It’s known that aniline and its dimethyl derivatives can cause haematotoxicity after metabolic n-hydroxylation of their amino groups .
Action Environment
The action, efficacy, and stability of 3,4-Diethylaniline can be influenced by various environmental factors. For instance, the presence of a methyl group at the C2-position may generally suppress fast metabolic rates of dimethyl aniline derivatives that promote metabolic activation reactions at NH2 moieties .
特性
IUPAC Name |
3,4-diethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-8-5-6-10(11)7-9(8)4-2/h5-7H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKHLQNEMUMGKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)N)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624976 | |
| Record name | 3,4-Diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54675-14-8 | |
| Record name | 3,4-Diethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


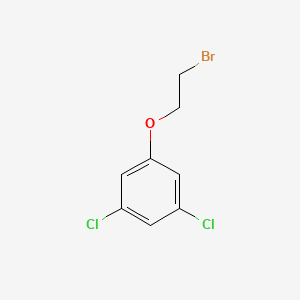
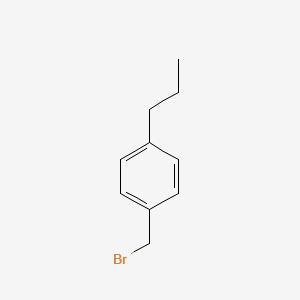
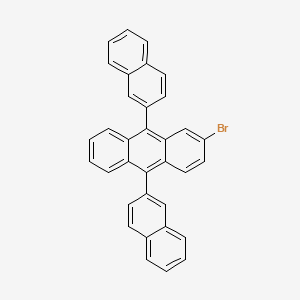
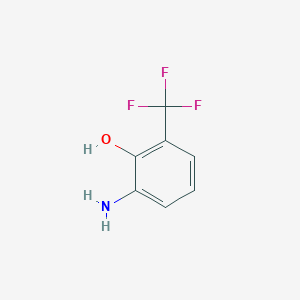

![2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine](/img/structure/B1290089.png)
